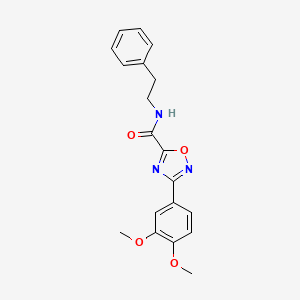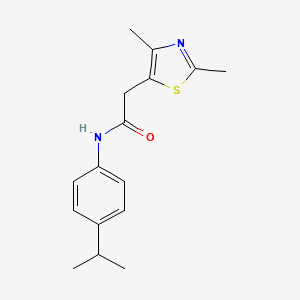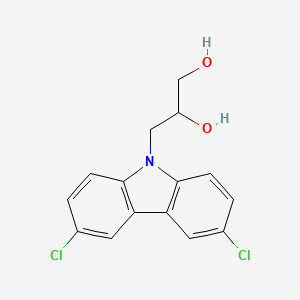
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
Scientific Research Applications
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide can improve cognitive function and reduce anxiety-like behavior in animal models. In addition, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide is a positive allosteric modulator of the mGluR4 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, and has been implicated in a number of neurological disorders. 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide binds to a specific site on the mGluR4 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide can increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. In addition, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress, which are implicated in a number of neurological disorders.
Advantages and Limitations for Lab Experiments
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific modulator of the mGluR4 receptor, which allows for precise manipulation of this receptor. However, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. In addition, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a relatively low solubility, which can limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research on 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, further research is needed to understand the long-term effects of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide on cognitive function and behavior. Finally, there is a need for the development of more potent and selective modulators of the mGluR4 receptor, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide involves the reaction of 2-hydroxyphenylacetic acid with isopropylamine and oxalyl chloride to form 2-isopropylamino-2-(2-hydroxyphenyl) acetonitrile. This compound is then reacted with hydroxylamine hydrochloride to form 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide. The synthesis of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been described in detail in a number of scientific publications.
properties
IUPAC Name |
5-(2-hydroxyphenyl)-N-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)14-13(17)10-7-12(18-15-10)9-5-3-4-6-11(9)16/h3-8,16H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKYXSZNSSZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-N-(propan-2-YL)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)

![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)
